1-(4-bromobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-BROMOPHENYL)METHYL]-2-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a dihydropyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-2-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.
Formation of the Dihydropyridine Moiety: The dihydropyridine ring is formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling Reactions: The final coupling of the thiazole and dihydropyridine moieties is achieved using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENYL)METHYL]-2-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or other substituted phenyl derivatives.
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-2-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-2-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
- 1-[(4-Fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-[(4-BROMOPHENYL)METHYL]-2-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of the bromophenyl group, which can enhance its biological activity and provide distinct reactivity compared to its chloro and fluoro analogs .
Properties
Molecular Formula |
C16H12BrN3O2S |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H12BrN3O2S/c17-12-5-3-11(4-6-12)10-20-8-1-2-13(15(20)22)14(21)19-16-18-7-9-23-16/h1-9H,10H2,(H,18,19,21) |
InChI Key |
SGXUNUOEPGQEEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=NC=CS2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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